molecular formula C11H10F3N3O4 B15060267 5-methyl-1H-imidazo[4,5-b]pyridine-7-carboxylic acid;methyl 2,2,2-trifluoroacetate

5-methyl-1H-imidazo[4,5-b]pyridine-7-carboxylic acid;methyl 2,2,2-trifluoroacetate

Cat. No.: B15060267
M. Wt: 305.21 g/mol
InChI Key: CORQVWLNLCQRCD-UHFFFAOYSA-N
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Description

5-methyl-1H-imidazo[4,5-b]pyridine-7-carboxylic acid;methyl 2,2,2-trifluoroacetate is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and synthetic organic chemistry. This compound is part of the imidazo[4,5-b]pyridine family, known for their diverse biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-1H-imidazo[4,5-b]pyridine-7-carboxylic acid typically involves the construction of the imidazole and pyridine rings. One common method is the Michael addition of 1-methyl-1H-imidazol-4-amine to fumaric or maleic acid, followed by intramolecular cyclization . The resulting pyridine carboxylate can undergo various transformations to yield carboxylic acids, amides, and amines .

Industrial Production Methods

Industrial production methods for this compound often rely on scalable synthetic routes that ensure high yield and purity. The use of catalytic processes and optimized reaction conditions, such as controlled temperature and pressure, are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

5-methyl-1H-imidazo[4,5-b]pyridine-7-carboxylic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions include various substituted imidazo[4,5-b]pyridine derivatives, which can be further functionalized for specific applications .

Mechanism of Action

The mechanism of action of 5-methyl-1H-imidazo[4,5-b]pyridine-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or modulate receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the functional groups present on the compound .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazo[4,5-b]pyridine derivatives, such as:

Uniqueness

5-methyl-1H-imidazo[4,5-b]pyridine-7-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C11H10F3N3O4

Molecular Weight

305.21 g/mol

IUPAC Name

5-methyl-1H-imidazo[4,5-b]pyridine-7-carboxylic acid;methyl 2,2,2-trifluoroacetate

InChI

InChI=1S/C8H7N3O2.C3H3F3O2/c1-4-2-5(8(12)13)6-7(11-4)10-3-9-6;1-8-2(7)3(4,5)6/h2-3H,1H3,(H,12,13)(H,9,10,11);1H3

InChI Key

CORQVWLNLCQRCD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=N1)N=CN2)C(=O)O.COC(=O)C(F)(F)F

Origin of Product

United States

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